molecular formula C27H22F4N4O6 B2526339 {8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-fluorophenyl)methanone CAS No. 338963-22-7

{8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-fluorophenyl)methanone

Cat. No.: B2526339
CAS No.: 338963-22-7
M. Wt: 574.489
InChI Key: WZHBYQQFFHSMCG-UHFFFAOYSA-N
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Description

{8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C27H22F4N4O6 and its molecular weight is 574.489. The purity is usually 95%.
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Biological Activity

The compound {8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-fluorophenyl)methanone, known for its complex structure and notable chemical properties, has garnered attention in various fields of biological research. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H22F4N4O6C_{27}H_{22}F_{4}N_{4}O_{6} with a molecular weight of approximately 574.48 g/mol. The structure includes a diazaspiro framework and multiple nitro and trifluoromethyl substituents that may influence its biological interactions.

PropertyValue
Molecular FormulaC27H22F4N4O6
Molecular Weight574.48 g/mol
CAS NumberNot specified
Physical StateSolid

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of nitro and trifluoromethyl groups may enhance the lipophilicity and membrane permeability, facilitating their action against bacterial cell walls.
  • Anticancer Properties : Research indicates that compounds featuring diazaspiro structures can inhibit cancer cell proliferation by inducing apoptosis. This is likely mediated through the modulation of signaling pathways involved in cell cycle regulation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes implicated in various metabolic pathways. For instance, it could potentially inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

  • Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of similar nitro-substituted compounds against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Anticancer Activity Assessment : In vitro assays conducted on cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that compounds with similar diazaspiro configurations significantly reduced cell viability at concentrations as low as 5 µM after 48 hours .

Properties

IUPAC Name

[8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F4N4O6/c28-20-8-6-18(7-9-20)25(36)33-23(17-4-2-1-3-5-17)16-41-26(33)10-12-32(13-11-26)24-21(34(37)38)14-19(27(29,30)31)15-22(24)35(39)40/h1-9,14-15,23H,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHBYQQFFHSMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(C(CO2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F)C5=C(C=C(C=C5[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F4N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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